1-Iodo-4-octylbenzene

Übersicht

Beschreibung

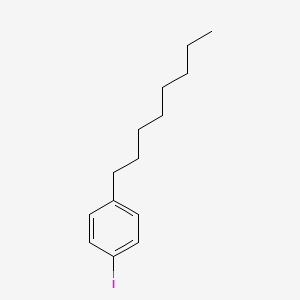

1-Iodo-4-octylbenzene is an organic compound with the molecular formula C14H21I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and an octyl group is attached at the fourth position

Vorbereitungsmethoden

1-Iodo-4-octylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-octylphenol, followed by benzyl protection and halogen exchange reaction. This method has been shown to improve yield and simplify purification . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction . Industrial production methods may vary, but they often involve similar steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Iodo-4-octylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Ullmann coupling reaction, where it reacts with other aromatic compounds to form biaryl compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo these reactions under appropriate conditions, similar to other aromatic iodides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-iodo-4-octylbenzene in chemical reactions typically involves the formation of a positively charged intermediate, such as a benzenonium ion, during electrophilic aromatic substitution reactions . This intermediate then undergoes further reactions to yield the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-4-octylbenzene can be compared with other similar compounds, such as:

1-Bromo-4-octylbenzene: Similar in structure but with a bromine atom instead of iodine. It may have different reactivity and reaction conditions.

1-Chloro-4-octylbenzene: Contains a chlorine atom, which also affects its reactivity and applications.

4-Octylphenol: The precursor to this compound, which lacks the iodine atom but can be used to synthesize various derivatives.

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.

Biologische Aktivität

1-Iodo-4-octylbenzene (CAS No. 162358-07-8) is an organic compound notable for its structural characteristics, particularly the presence of an iodine atom attached to a benzene ring with an octyl side chain. Its molecular formula is , and it has a molecular weight of 344.27 g/mol. This compound has garnered attention for its potential biological activities, which include antimicrobial properties, interactions with biological systems, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 344.27 g/mol

- Log P (Octanol-Water Partition Coefficient): Approximately 5.93, indicating significant hydrophobicity.

- Solubility: Poorly soluble in water, with reported solubility values around .

Antimicrobial Properties

Research indicates that iodine-containing compounds like this compound exhibit significant antimicrobial activity. The iodine atom contributes to the compound's ability to disrupt microbial membranes and interfere with cellular functions.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of various iodine-containing compounds against common pathogens. The results indicated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 0.8 |

| Escherichia coli | >2.5 |

Mutagenic Potential

The mutagenic properties of iodine-containing compounds have been explored using the Ames test, which assesses the mutagenicity of chemical compounds by observing their effect on non-pathogenic strains of bacteria.

Findings:

this compound was evaluated in several concentrations, revealing a dose-dependent increase in revertant colonies, indicating mutagenic potential at higher doses.

Interaction with Biological Targets

The presence of iodine allows this compound to engage in halogen bonding, which can enhance its interaction with biological macromolecules such as proteins and nucleic acids. This property is particularly relevant in drug design where halogenated compounds often exhibit improved binding affinities.

Biological Activity Summary:

- Antimicrobial Activity: Effective against certain bacteria.

- Mutagenicity: Potentially mutagenic at elevated concentrations.

- Halogen Bonding: Enhances interactions with biological targets.

Eigenschaften

IUPAC Name |

1-iodo-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUJUAMRZCCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.